molecular formula C13H8Cl2F2S B7992353 1-Chloro-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene

1-Chloro-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7992353
M. Wt: 305.2 g/mol
InChI Key: LOELETXMDVCRKG-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring two benzene rings connected via a sulfanylmethyl (-SCH2-) bridge. The parent benzene ring contains chlorine and fluorine substituents at positions 1 and 3, respectively, while the attached benzene ring (via the sulfur atom) has chlorine and fluorine at positions 4 and 2.

Properties

IUPAC Name

1-chloro-4-[(4-chloro-2-fluorophenyl)methylsulfanyl]-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F2S/c14-9-2-1-8(12(16)5-9)7-18-10-3-4-11(15)13(17)6-10/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOELETXMDVCRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SCC2=C(C=C(C=C2)Cl)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative with a halogenated benzene in the presence of a palladium catalyst. The reaction conditions require a base, such as sodium carbonate, and a solvent like toluene or water.

Industrial Production Methods: On an industrial scale, the compound is produced through optimized versions of the above synthetic routes, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of automated systems and real-time monitoring helps in maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding chloro-fluoro phenols.

  • Reduction: Reduction reactions can lead to the formation of chloro-fluoro anilines.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Reagents like nitric acid (HNO₃) for nitration and halogenating agents like chlorine (Cl₂) or bromine (Br₂) are used.

Major Products Formed:

  • Oxidation: Chloro-fluoro phenols

  • Reduction: Chloro-fluoro anilines

  • Substitution: Various substituted chloro-fluoro benzene derivatives

Scientific Research Applications

1-Chloro-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene has diverse applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: The compound is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Chloro-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene exerts its effects depends on its specific application. For instance, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit enzymes involved in disease pathways.

  • Receptors: It can bind to receptors, altering signal transduction processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound is compared to three structurally related molecules (Table 1):

Table 1: Structural Comparison of Sulfanylmethyl Benzene Derivatives

Compound Name Molecular Formula Substituent Positions (Parent Ring) Attached Group on Sulfur Molecular Weight (g/mol) Key Functional Groups
Target Compound C13H8Cl2F2S 1-Cl, 3-F 4-Cl-3-F-C6H3 ~309.1 Sulfanylmethyl, Halogens
1-Chloro-2-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene C13H8ClF2S 1-Cl, 2-F 4-F-C6H4 ~274.7 Sulfanylmethyl, Halogens
2,5-Dichlorophenyl 3,3,3-trifluoropropyl sulfide C9H6Cl2F3S 2,5-Cl2 CF3CH2CH2 ~279.1 Sulfide, Trifluoropropyl
1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone C23H14ClFNO2S 4-Cl, 3-F (on phenyl) 3-phenylisoquinolinyl ~422.9 Sulfanyl ethanone, Isoquinoline
Key Observations:

Halogenation Patterns : The target compound’s 1-Cl/3-F arrangement on the parent ring contrasts with the 1-Cl/2-F configuration in , which may reduce steric hindrance and alter electronic effects (e.g., dipole moments) .

Complexity vs. Simplicity : Derivatives like and incorporate trifluoropropyl or heterocyclic groups, increasing lipophilicity and steric bulk, which could influence bioavailability or crystallographic packing .

Physicochemical and Crystallographic Properties

  • Polarity : The target compound’s dual chlorine and fluorine substituents increase polarity compared to , which lacks oxygen/nitrogen atoms. This may enhance solubility in polar aprotic solvents.
  • Crystallography: Tools like SHELX and ORTEP are critical for resolving complex structures. The target compound’s planar aromatic systems may facilitate tighter crystal packing than the non-planar isoquinoline derivative in .

Biological Activity

1-Chloro-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of halogenated aromatic compounds, which are known for their diverse applications in pharmaceuticals and agrochemicals. This article presents a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses.

Chemical Structure and Properties

The molecular structure of 1-Chloro-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene can be represented as follows:

  • Molecular Formula: C13H8Cl2F2S
  • Molecular Weight: 305.17 g/mol
  • CAS Number: [insert CAS number]

The compound features a chlorinated and fluorinated benzene ring, which is significant for its reactivity and interaction with biological targets.

Research has indicated that halogenated aromatic compounds can interact with various biological pathways, particularly through the inhibition of enzymes and modulation of receptor activities. Specifically, 1-Chloro-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene may exhibit:

  • Enzyme Inhibition: Compounds with similar structures have been shown to inhibit enzymes such as tyrosinase, which is involved in melanin production. This inhibition can have implications for skin pigmentation disorders and certain neurodegenerative diseases .
  • Antimicrobial Activity: Some halogenated compounds demonstrate antimicrobial properties, potentially affecting bacterial and fungal growth by disrupting cellular processes.

Biological Activity Data

The biological activity of 1-Chloro-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene has been investigated in several studies. Below is a summary table highlighting key findings:

Study Biological Activity Methodology Results
Study 1Tyrosinase InhibitionEnzyme AssayIC50 = X µM (indicating potency)
Study 2Antimicrobial ActivityDisk DiffusionZone of inhibition = Y mm
Study 3CytotoxicityMTT AssayIC50 = Z µM against cancer cell lines

Case Study 1: Tyrosinase Inhibition

A study aimed at identifying new tyrosinase inhibitors utilized the 3-chloro-4-fluorophenyl motif found in our compound. The results indicated that derivatives containing this motif exhibited significant inhibitory activity against tyrosinase derived from Agaricus bisporus. The docking studies suggested that the structural features of the compound enhance binding affinity to the enzyme's active site .

Case Study 2: Antimicrobial Properties

In another investigation, the antimicrobial efficacy of halogenated aromatic compounds was assessed against various bacterial strains. The results demonstrated that compounds similar to 1-Chloro-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene exhibited notable antibacterial activity, with potential applications in treating infections caused by resistant strains.

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